[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane
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Overview
Description
[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane is an organosilicon compound with the molecular formula C13H16F3NO3Si and a molecular weight of 319.35 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties due to the presence of both nitro and trifluoromethyl groups.
Preparation Methods
The synthesis of [[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane involves several steps. One common method includes the reaction of 6-nitro-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group
Chemical Reactions Analysis
[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying the effects of trifluoromethyl and nitro groups on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with improved properties.
Mechanism of Action
The mechanism of action of [[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane is not fully understood. its effects are likely due to the presence of the trifluoromethyl and nitro groups, which can interact with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, while the nitro group can participate in redox reactions .
Comparison with Similar Compounds
[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane can be compared to other organosilicon compounds such as trimethyl(trifluoromethyl)silane and trimethylsilyl chloride. These compounds share similar properties due to the presence of the trimethylsilyl group but differ in their reactivity and applications. The unique combination of trifluoromethyl and nitro groups in this compound sets it apart from other organosilicon compounds .
Properties
Molecular Formula |
C13H16F3NO3Si |
---|---|
Molecular Weight |
319.35 g/mol |
IUPAC Name |
trimethyl-[[6-nitro-1-(trifluoromethyl)-2,3-dihydroinden-1-yl]oxy]silane |
InChI |
InChI=1S/C13H16F3NO3Si/c1-21(2,3)20-12(13(14,15)16)7-6-9-4-5-10(17(18)19)8-11(9)12/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
XHAVOTFBUGEXIY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1(CCC2=C1C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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